![molecular formula C15H15N3O3S B2867285 2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 342594-57-4](/img/structure/B2867285.png)
2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
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Overview
Description
The compound “2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide” is a type of synthetic thiophene . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of this compound involves the use of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The tumor cell growth inhibition activities of the newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines . A new series of pyrazole, bipyridine, N-amide derivatives and Schiff bases was synthesized using compound 2-(3-cyano-6- (thiophen-2-yl)-4,4′- bipyridin-2-yloxy) acetohydrazide .Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The terminal aldehyde radical is modified into an imine version, providing the basis for blue-colored heterocyclic azo dyes with an enhanced π-conjugated system, solubility, and electronic spectrum properties of the synthesized compounds .Physical And Chemical Properties Analysis
Thiophene, a key component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties.
Anti-Inflammatory
These compounds have been found to have anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Psychotic
They also have anti-psychotic properties, suggesting potential applications in the treatment of psychiatric disorders .
Anti-Arrhythmic
These compounds have been found to have anti-arrhythmic effects, which could make them useful in the treatment of certain heart conditions .
Anti-Anxiety
The anti-anxiety properties of these compounds suggest potential applications in the treatment of anxiety disorders .
Anti-Fungal
These compounds have been found to have anti-fungal properties, suggesting potential use in the treatment of fungal infections .
Anti-Cancer
Some derivatives of thiophene have been found to inhibit the growth of cancerous cells, suggesting potential applications in cancer treatment .
Antioxidant Activity
A novel class of substituted 2-(2-cyanoacetamido)thiophenes has been developed and evaluated for in vitro antioxidant activity .
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the interruption of the cell cycle and can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This prevents DNA replication, a critical step in cell division. By blocking this process, the compound can effectively halt the proliferation of cancer cells .
Result of Action
The primary result of the action of this compound, like other CDK2 inhibitors, is the inhibition of cell division. This can lead to the death of rapidly dividing cells, such as cancer cells . Additionally, it may induce apoptosis, leading to the programmed death of these cells .
properties
IUPAC Name |
2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-10-4-2-3-9(5-10)11-6-14(20)18-15(12(11)7-16)22-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFRINNCTUOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide |
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